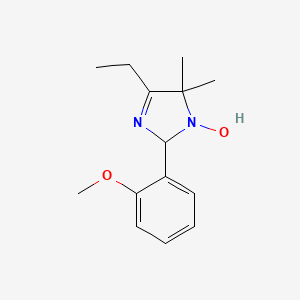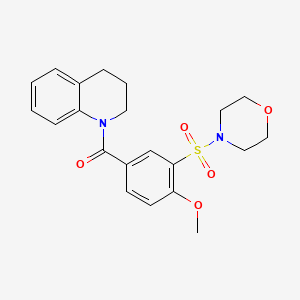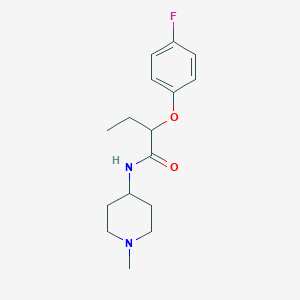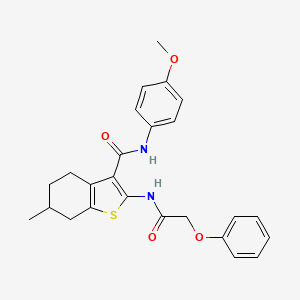![molecular formula C18H17BrN2O3 B5019677 3-{2-[2-(3-bromophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5019677.png)
3-{2-[2-(3-bromophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{2-[2-(3-bromophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This particular compound features a quinazolinone core with a 3-bromophenoxyethyl substituent, which may contribute to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[2-(3-bromophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the 3-Bromophenoxyethyl Group: The 3-bromophenoxyethyl group can be introduced via a nucleophilic substitution reaction. This involves reacting 3-bromophenol with ethylene oxide to form 3-bromophenoxyethanol, which is then further reacted with ethylene oxide to yield 3-bromophenoxyethyl ether.
Coupling with the Quinazolinone Core: The final step involves coupling the 3-bromophenoxyethyl ether with the quinazolinone core under basic conditions, typically using a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and ethoxy groups.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazolinone derivative.
Substitution: The bromine atom in the 3-bromophenoxy group can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or primary amines under basic conditions.
Major Products Formed
Oxidation: Oxidation can yield quinazolinone derivatives with hydroxyl or carbonyl groups.
Reduction: Reduction can produce dihydroquinazolinone derivatives.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-{2-[2-(3-bromophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as anticancer, antimicrobial, or anti-inflammatory effects, making it a candidate for drug development.
Medicine: Potential therapeutic applications include the treatment of cancer, bacterial infections, and inflammatory diseases.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 3-{2-[2-(3-bromophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The quinazolinone core may interact with enzymes or receptors involved in cell signaling pathways, leading to its biological effects. The 3-bromophenoxyethyl group may enhance the compound’s binding affinity or selectivity for these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone: Similar structure but with a bromine atom at a different position on the phenoxy group.
3-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone: Another isomer with the bromine atom at the para position.
3-{2-[2-(3-chlorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone: Similar compound with a chlorine atom instead of bromine.
Uniqueness
The unique positioning of the bromine atom in 3-{2-[2-(3-bromophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone may confer distinct chemical and biological properties compared to its isomers and analogs. This can affect its reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
3-[2-[2-(3-bromophenoxy)ethoxy]ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3/c19-14-4-3-5-15(12-14)24-11-10-23-9-8-21-13-20-17-7-2-1-6-16(17)18(21)22/h1-7,12-13H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPFKLCUMKFSBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCOCCOC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ETHYL 7-METHYL-5-[5-(3-NITROPHENYL)FURAN-2-YL]-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B5019611.png)

![10-acetyl-11-[4-(diethylamino)phenyl]-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5019615.png)


![1-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]-4-pyridin-2-ylpiperazine](/img/structure/B5019628.png)
![N-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-2-propyn-1-ylcyclohexanamine](/img/structure/B5019633.png)
![1-Ethoxy-3-[2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]ethoxy]benzene](/img/structure/B5019647.png)

![(2S,6R)-4-[[3-benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]-2,6-dimethylmorpholine](/img/structure/B5019666.png)
![5-{[benzyl(methyl)amino]methyl}-N-(2,6-difluorobenzyl)-3-isoxazolecarboxamide](/img/structure/B5019688.png)
![1-[4-(1,3-Dioxoisoindol-2-yl)butyl]-1-(4-methylphenyl)-3-(4-nitrophenyl)urea](/img/structure/B5019694.png)
